{7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol
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Overview
Description
{7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol is a chemical compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a furan ring and a pyridine ring, with a chlorine atom and a methyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyridine Ring: The pyridine ring is usually constructed via condensation reactions involving suitable starting materials.
Introduction of Substituents: The chlorine atom and methyl group are introduced through halogenation and alkylation reactions, respectively.
Methanol Addition: The final step involves the addition of a methanol group to the fused ring system, often achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorine atom and methanol group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its interactions with biological molecules can provide insights into its pharmacological properties.
Medicine
In medicine, this compound may be investigated for its potential therapeutic applications. Its structural features could make it a candidate for drug development.
Industry
In the industrial sector, this compound may be utilized in the production of specialty chemicals and materials. Its unique properties can be harnessed for various industrial applications.
Mechanism of Action
The mechanism of action of {7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
{7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}ethanol: Similar structure with an ethanol group instead of methanol.
{7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}amine: Similar structure with an amine group instead of methanol.
Uniqueness
The uniqueness of {7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol lies in its specific substituents and the resulting chemical properties
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
(7-chloro-3-methyl-2H-furo[2,3-c]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H10ClNO2/c1-9(4-12)5-13-7-6(9)2-3-11-8(7)10/h2-3,12H,4-5H2,1H3 |
InChI Key |
IGHVPYJHHAMNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C1C=CN=C2Cl)CO |
Origin of Product |
United States |
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